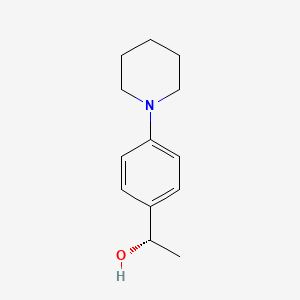

(1S)-1-(4-piperidin-1-ylphenyl)ethanol

Description

Research Significance of Aryl Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the field of medicinal chemistry. nih.gov When this ring is attached to an aryl (aromatic) group, it forms an aryl piperidine scaffold, a privileged structure renowned for its frequent appearance in a wide array of pharmacologically active compounds. researchgate.net These scaffolds are of significant interest to researchers due to their proven utility in drug discovery and development. nih.gov

The versatility of the piperidine moiety allows it to be a key component in designing drugs for numerous therapeutic classes. encyclopedia.pub Piperidine derivatives have demonstrated a broad spectrum of biological activities, including applications as anticancer, antipsychotic, analgesic, antihistamine, and anti-diabetic agents. encyclopedia.pubijnrd.org The structural characteristics of the piperidine ring can influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which are critical for its pharmacokinetic profile. thieme-connect.com

Furthermore, the introduction of chiral centers into piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce potential toxicity. thieme-connect.com The ability to synthesize a diverse library of substituted piperidines allows chemists to fine-tune the structure of a molecule to optimize its interaction with biological targets. nih.govontosight.ai Research into synthetic methodologies, such as the hydrogenation of pyridine (B92270) derivatives or various cyclization strategies, continues to be an active area of organic chemistry, aiming to produce these valuable scaffolds efficiently and stereoselectively. nih.gov

Overview of the Chemical Compound (1S)-1-(4-piperidin-1-ylphenyl)ethanol in Academic Research

This compound is a specific chiral alcohol that incorporates the aryl piperidine scaffold. evitachem.com Its structure features a piperidine ring connected to a phenyl group, which in turn bears a chiral ethanol (B145695) substituent. This compound has gained attention in academic and industrial research primarily for its application in the development of advanced therapeutic modalities. evitachem.com

The principal area of research involving this compound is its use as a building block in the creation of Proteolysis Targeting Chimeras (PROTACs). evitachem.com PROTACs are bifunctional molecules designed to eliminate specific disease-causing proteins from cells by hijacking the cell's natural protein disposal system. In this context, this compound serves as a semi-flexible linker, connecting the part of the PROTAC that binds to the target protein with the part that recruits an E3 ubiquitin ligase. evitachem.comsmolecule.com The specific stereochemistry and structural properties of this compound are valuable in optimizing the efficacy of these targeted protein degraders. evitachem.com

The synthesis of this compound can be achieved from commercially available starting materials, typically involving piperidine derivatives and substituted phenols. evitachem.com The general synthetic route involves multiple steps to construct the final chiral molecule. evitachem.com

Below are tables summarizing the chemical properties and a general synthesis pathway for the compound.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO |

| Appearance | Powder |

| Chirality | (S)-enantiomer |

| Functional Groups | Piperidine, Phenyl, Alcohol (Ethanol) |

Table 2: Generalized Synthesis Outline

| Step | Description |

|---|---|

| 1 | Bromination: A starting material such as 4-(piperidin-4-yl)phenol undergoes bromination to introduce a bromine atom onto the phenyl ring. evitachem.com |

| 2 | Nucleophilic Substitution: The bromo group is then substituted to introduce the ethanol side chain. evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(1S)-1-(4-piperidin-1-ylphenyl)ethanol |

InChI |

InChI=1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m0/s1 |

InChI Key |

ZVMGBRBCWHTNKR-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N2CCCCC2)O |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCCCC2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Enantioselective Synthesis of (1S)-1-(4-piperidin-1-ylphenyl)ethanol

The production of the specific (1S) enantiomer of 1-(4-piperidin-1-ylphenyl)ethanol is paramount for its intended applications. This is achieved primarily through two strategic approaches: asymmetric catalytic hydrogenation and chiral resolution.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. This method involves the reduction of the corresponding ketone precursor, 4-(piperidin-1-yl)acetophenone, in the presence of a chiral catalyst. While direct studies on the asymmetric hydrogenation of 4-(piperidin-1-yl)acetophenone to yield this compound are not extensively detailed in the provided literature, the principles can be inferred from similar reactions. researchgate.netmdpi.com

The process typically utilizes transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. nih.gov The choice of ligand is crucial for achieving high enantiomeric excess (ee). For the synthesis of the (1S) enantiomer, a catalyst with a specific chirality is selected to favor the formation of the desired stereoisomer. The reaction conditions, including hydrogen pressure, temperature, and solvent, are optimized to maximize both conversion and enantioselectivity.

Table 1: Key Factors in Asymmetric Catalytic Hydrogenation

| Factor | Description | Potential Impact on Synthesis of this compound |

| Catalyst | Transition metal (e.g., Ru, Rh, Ir) complexed with a chiral ligand. | The choice of metal and ligand directly influences the enantioselectivity of the reduction of 4-(piperidin-1-yl)acetophenone. |

| Ligand | A chiral organic molecule that coordinates to the metal center, creating a chiral environment. | Determines the stereochemical outcome, with specific ligands favoring the (1S) enantiomer. |

| Hydrogen Pressure | The pressure of hydrogen gas used in the reaction. | Affects the rate of reaction and can influence enantioselectivity. |

| Temperature | The reaction temperature. | Can impact catalyst activity, stability, and the enantiomeric excess of the product. |

| Solvent | The medium in which the reaction is carried out. | Can affect catalyst solubility, stability, and the overall reaction kinetics and selectivity. |

Chiral Resolution Techniques

Chiral resolution offers an alternative pathway to obtaining the enantiomerically pure this compound. This method involves the separation of a racemic mixture of 1-(4-piperidin-1-ylphenyl)ethanol. One common approach is the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. google.comgoogleapis.com

For instance, a racemic mixture of the alcohol can be reacted with a chiral acid, such as d-10-camphorsulfonic acid, to form two diastereomeric salts. google.comgoogleapis.com Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound. google.comgoogleapis.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for the analytical and preparative separation of enantiomers. mdpi.com

Synthetic Routes to Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, primarily aryl piperidine (B6355638) ketones and related enaminones.

Preparation of Aryl Piperidine Ketones

The principal precursor for the synthesis of 1-(4-piperidin-1-ylphenyl)ethanol is 4-(piperidin-1-yl)acetophenone. This aryl piperidine ketone can be synthesized through several routes. A common method involves the nucleophilic substitution of a suitable aryl halide, such as 4-fluoroacetophenone or 4-chloroacetophenone, with piperidine. This reaction is often carried out in the presence of a base and at elevated temperatures.

Another approach is the Friedel-Crafts acylation of N-phenylpiperidine. In this electrophilic aromatic substitution reaction, N-phenylpiperidine is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The piperidine group directs the acylation to the para position, yielding 4-(piperidin-1-yl)acetophenone. The synthesis of piperidin-4-one derivatives, which can be further functionalized, has also been extensively studied. chemrevlett.comnih.gov

Formation of Related Enaminones

Enaminones are versatile intermediates in organic synthesis and can be prepared from aryl piperidine ketones. orientjchem.orgijcce.ac.irpsu.eduresearchgate.net These compounds are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. The reaction of an aryl piperidine ketone, such as 4-(piperidin-1-yl)acetophenone, with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield the corresponding enaminone. researchgate.net

These enaminone intermediates can then be utilized in various subsequent reactions to construct more complex molecular frameworks. orientjchem.orgijcce.ac.ir

Approaches to Derivatization of Piperidine-Substituted Phenyl Ethanol (B145695) Frameworks

The piperidine-substituted phenyl ethanol framework can be subjected to various derivatization reactions to explore structure-activity relationships and develop new compounds. The hydroxyl group of the ethanol moiety can be esterified or etherified to produce a range of derivatives. Furthermore, the piperidine ring itself offers opportunities for modification. acs.org

For instance, the nitrogen atom of the piperidine ring can be quaternized or acylated. Additionally, functional groups can be introduced onto the carbon atoms of the piperidine ring, although this often requires starting from a pre-functionalized piperidine precursor. acs.org The aromatic phenyl ring can also undergo electrophilic substitution reactions, though the reaction conditions must be carefully chosen to avoid side reactions with the other functional groups present in the molecule.

Table 2: Potential Derivatization Sites on the Piperidine-Substituted Phenyl Ethanol Framework

| Site of Derivatization | Type of Reaction | Potential Functional Group Introduced |

| Hydroxyl Group | Esterification, Etherification | Esters, Ethers |

| Piperidine Nitrogen | Quaternization, Acylation | Quaternary ammonium (B1175870) salts, Amides |

| Piperidine Ring Carbons | Alkylation, Functionalization | Alkyl groups, Other functional groups (requires specific precursors) |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitro groups, Alkyl groups |

Multicomponent and Cycloaddition Reactions for Novel Heterocycles

Chalcones derived from 1-(4-piperidin-1-ylphenyl)ethanone are key building blocks for synthesizing a variety of biologically relevant heterocyclic compounds. The reactive α,β-unsaturated carbonyl system allows for reactions with binucleophilic reagents, leading to the formation of five- and six-membered rings.

Pyrazolines, a class of five-membered heterocyclic compounds, are frequently synthesized through the reaction of chalcones with hydrazine (B178648) derivatives. koyauniversity.orgnih.gov The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and dehydration. dergipark.org.tr The specific hydrazine derivative used (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) determines the substituent on the pyrazoline ring's nitrogen atom. koyauniversity.orgnih.govresearchgate.net This method is a robust and widely used approach for creating substituted pyrazoline scaffolds. benthamdirect.comscholarsresearchlibrary.comresearchgate.net

Table 1: General Synthesis of Pyrazoline Derivatives from Chalcones

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Ref. |

| Chalcone | Hydrazine Hydrate | Acetic Acid/Ethanol | 3,5-Diaryl-4,5-dihydro-1H-pyrazole | dergipark.org.tr |

| Chalcone | Phenylhydrazine | Ethanol | 1-Phenyl-3,5-diaryl-4,5-dihydro-1H-pyrazole | nih.gov |

| Chalcone | Thiosemicarbazide | Methanol/NaOH | 5-Aryl-3-(aryl)-4,5-dihydropyrazole-1-carbothioamide | koyauniversity.orgnih.gov |

Dihydropyrimidinones (DHPMs) can be synthesized from chalcone precursors through a Biginelli-like reaction. nih.gov In this approach, the chalcone reacts with urea (B33335) or thiourea (B124793) in the presence of a base, such as potassium hydroxide (B78521) in ethanol. nih.govheteroletters.org The reaction involves the condensation of the three components to form the six-membered dihydropyrimidinone ring. This method provides a straightforward route to DHPMs, which are recognized for their therapeutic potential. cabidigitallibrary.orgwisdomlib.org

Table 2: Synthesis of Dihydropyrimidinone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product Class | Ref. |

| Chalcone | Urea | Base (e.g., KOH), Ethanol, Reflux | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-one | ijpsr.comajrconline.org |

| Chalcone | Thiourea | Base (e.g., KOH), Ethanol, Reflux | 4,6-Diaryl-3,4-dihydropyrimidin-2(1H)-thione | nih.govnih.gov |

Thiazole-containing structures can be synthesized by incorporating the thiazole (B1198619) ring into the chalcone framework. One common method is the Claisen-Schmidt condensation between a thiazole-containing aldehyde and an appropriate ketone, or vice-versa. mdpi.comacs.org For instance, reacting an acetylthiazole derivative with an aromatic aldehyde under basic conditions yields a thiazole-chalcone hybrid. acs.org These compounds merge the structural features of both thiazoles and chalcones. nih.gov The synthesis is typically a base-catalyzed condensation performed in an alcoholic solvent. mdpi.comresearchgate.net

Pyrazoles are aromatic five-membered heterocycles that can be synthesized from chalcones. The most common method involves the condensation of a chalcone with a hydrazine derivative, similar to pyrazoline synthesis, but the reaction is carried out under conditions that favor the formation of the aromatic pyrazole (B372694) ring, often involving an oxidation step or specific reaction conditions. benthamdirect.comias.ac.in The reaction of α,β-unsaturated ketones with hydrazines is a cornerstone for pyrazole synthesis, offering a pathway to a wide array of substituted pyrazoles. nih.govnih.gov

The synthesis of chromenopyrimidine conjugates can be approached by utilizing chalcone intermediates. While direct one-pot syntheses are complex, a common strategy involves first constructing a pyrimidine (B1678525) ring from a chalcone, as described previously (Section 2.3.1.2). The resulting dihydropyrimidinone or pyrimidine derivative, bearing appropriate functional groups, can then be used in a subsequent reaction to form a fused chromene ring. Alternatively, a chalcone containing a chromone (B188151) moiety can be synthesized and then reacted with urea or a similar reagent to form the pyrimidine portion of the final conjugate.

Benzimidazole-chalcone hybrids are synthesized by coupling the two moieties, typically through a Claisen-Schmidt condensation. nih.govnih.gov This can be achieved by reacting a benzimidazole (B57391) derivative containing an acetyl group with a substituted aromatic aldehyde in the presence of a base. ijeas.orgneliti.com Alternatively, a benzimidazole carbaldehyde can be condensed with an appropriate acetophenone. This approach allows for the creation of hybrid molecules that possess the structural features of both benzimidazole and chalcone. nih.govresearchgate.net

Directed Functionalization of Piperidine Moieties

Directed functionalization involves the modification of a pre-formed piperidine ring. This approach is valuable for introducing diverse substituents and building molecular complexity from readily available piperidine starting materials. Key strategies include the formation of sulfonamide and amide linkages.

The formation of a sulfonamide bond is a common strategy in medicinal chemistry to create derivatives of piperidine with a wide range of biological activities. This typically involves the reaction of a piperidine nitrogen with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are stable and can act as isosteres for amides, influencing the physicochemical properties of the molecule.

Recent research has focused on developing efficient and versatile methods for sulfonamide synthesis. For instance, a one-pot synthesis has been developed that converts aromatic acids to sulfonyl chlorides, which then react with amines like piperidine to form sulfonamides. This method utilizes copper ligand-to-metal charge transfer (LMCT) for the initial conversion of the carboxylic acid. This process is advantageous as it does not require the pre-functionalization of the starting materials.

In a study focused on creating new bactericides, a series of sulfonamide derivatives containing a piperidine moiety were synthesized. The synthesis involved the reaction of various sulfonyl chlorides with a piperidine derivative, resulting in compounds with potential applications in managing plant bacterial diseases.

Table 1: Examples of Sulfonamide Linkage Formation in Piperidine Derivatives

| Starting Piperidine | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine hydrochloride | Bicyclo[1.1.1]pentane (BCP)-containing N-tosyl hydrazone, DABSO | BCP-containing sulfonamide | Not specified | N/A |

| Piperidine derivative | Acyl chloride, Sulfonyl chloride | N,N-disubstituted sulfonamides | 24.5-72.8 | N/A |

| Piperidine | 4-Methylbenzoic acid, Chlorosulfonic acid, various anilines | Bifunctional sulfonamide-amide derivatives | Not specified | N/A |

| Piperidine | Sulfonyl hydrazides, electrocatalysis | N-Sulfonylated azoles | Not specified | N/A |

| Piperidine | N-Tosyl hydrazones, DABSO, amines (three-component reaction) | Bicyclo[1.1.1]pentane-containing sulfonamides | Not specified | N/A |

Amide bond formation is a cornerstone of organic synthesis and is frequently employed in the functionalization of piperidines. The reaction typically involves the coupling of the piperidine nitrogen with a carboxylic acid or its activated derivative. This transformation is crucial in the synthesis of a vast number of pharmaceutical compounds.

An efficient, one-pot route from halogenated amides to N-substituted piperidines has been developed. This method integrates amide activation, reduction of the resulting intermediate, and intramolecular nucleophilic substitution under mild conditions without the need for metal catalysts. evitachem.com This approach provides good yields for a variety of N-substituted piperidines. evitachem.com

The synthesis of piperazine (B1678402) and piperidine amides of chromone-2-carboxylic acid has also been reported as potential soluble epoxide hydrolase (sEH) inhibitors. This involved the amide coupling of chromone-2-carboxylic acid with 4-amino-N-Boc-piperidine, followed by deprotection and further alkylation.

Table 2: Examples of Amide Bond Construction for Piperidine Functionalization

| Piperidine Derivative | Coupling Partner | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-phenethyl chloropentamides | - | Tf₂O, 2-F-Py, CH₂Cl₂, Ar, -78 °C; then NaBH₄, MeOH, r.t. | N-phenethyl piperidines | Good | evitachem.com |

| N-benzyl amides | - | Tf₂O, 2-F-Py, CH₂Cl₂, Ar, -78 °C; then NaBH₄, MeOH, r.t. | N-benzyl piperidines | Moderate to Good | evitachem.com |

| 4-amino-N-Boc piperidine | Chromone-2-carboxylic acid | EDC.HCl, DMAP, DCM, r.t. | tert-butyl 4-(4-oxo-4H-chromene-2-carboxamido)piperidine-1-carboxylate | 42.8 (over 2 steps) | N/A |

| N-phenylbenzofuran-2-carboxamide | 1-(3-chloropropyl)piperidine | NaH, K₂CO₃, TBAB, KI, reflux | N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | Not specified | N/A |

Intramolecular Cyclization Methods for Piperidine Ring Formation

Intramolecular cyclization represents a powerful strategy for the de novo synthesis of the piperidine ring from acyclic precursors. These methods offer a high degree of control over the stereochemistry of the resulting cyclic product.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines. Various metals, such as palladium, gold, and copper, have been shown to effectively catalyze intramolecular cyclization reactions to form the piperidine ring.

For example, a gold(I)-catalyzed intramolecular cyclization of β-naphthol derivatives bearing a terminal alkyne group has been shown to produce spironaphthalenone products containing a piperidine ring through a 6-exo-dig cyclization. A palladium-catalyzed enantioselective 6-endo aza-Heck cyclization has also been reported to be an effective method for constructing piperidine rings. Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to both pyrrolidines and piperidines. chemrevlett.com

Table 3: Examples of Metal-Catalyzed Intramolecular Cyclization for Piperidine Ring Formation

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-fluoride amides | [Tpⁱᵖʳ²Cu(NCMe)] | Not specified | Piperidines | Not specified | chemrevlett.com |

| β-naphthol derivatives with terminal alkyne | Gold(I) complex | Not specified | Spironaphthalenone with piperidine ring | Not specified | google.com |

| β-lactams with an alkene residue | Not specified | Not specified | Piperidine rings (6-endo cyclization) | Not specified | nih.gov |

| 1,7-ene-dienes | Nickel catalyst | Not specified | Bicyclic piperidinones | Not specified | nih.gov |

Radical cyclizations offer a complementary approach to the synthesis of piperidines, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond to form the six-membered ring.

A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of piperidines, although it can be accompanied by the formation of a linear alkene byproduct. google.com Another approach involves the electroreductive cyclization of imines with terminal dihaloalkanes, which proceeds via a radical anion intermediate. dtic.mil This method has been successfully applied to the synthesis of various piperidine derivatives in good yields. dtic.mil

Table 4: Examples of Radical-Mediated Intramolecular Cyclization for Piperidine Ring Formation

| Substrate | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Linear amino-aldehydes | Cobalt(II) catalyst | Not specified | Piperidines | Good | google.com |

| Benzylideneaniline and 1,4-dibromobutane | Electrocatalysis | Flow microreactor, DBU | 1,2-Diphenylpiperidine | 55 (HPLC yield) | dtic.mil |

| 1,6-enynes | Triethylborane | Not specified | Polysubstituted alkylidene piperidines | Not specified | google.com |

| Haloalkynes | Samarium catalyst | Not specified | N-containing heterocycles | Not specified | google.com |

Electrophilic cyclization is a classic and effective method for the construction of piperidine rings. This strategy involves the intramolecular attack of a nucleophilic nitrogen atom onto an electrophilic carbon center, which is often generated in situ.

A variety of electrophilic cyclization approaches have been reported. For instance, an intramolecular iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce heterocyclic compounds, including piperidines. Another example is the carbenium ion-induced intramolecular cyclization, which has been shown to be E-selective for the formation of piperidines.

Table 5: Examples of Electrophilic Intramolecular Cyclization for Piperidine Ring Formation

| Substrate | Reagents/Conditions | Key Intermediate | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Prochiral α-substituted enoate aldehydes/ketones | Iodo-aldol conditions | Not specified | Heterocycles including piperidines | Not specified | |

| Not specified | Not specified | Carbenium ion | Piperidines | E-selective | google.com |

Reductive Amination Cyclizations

Reductive amination cyclizations represent a powerful and direct approach for the synthesis of the piperidine skeleton. This strategy typically involves an intramolecular reaction of a substrate containing both an amine and a carbonyl group (or a precursor to a carbonyl group), which, upon cyclization and subsequent reduction, yields the saturated heterocyclic ring.

One common approach involves the use of δ-amino ketones or δ-amino aldehydes as precursors. The intramolecular reaction between the amine and the carbonyl group forms a cyclic iminium ion intermediate. This intermediate is then reduced in situ to afford the piperidine ring. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being frequently utilized due to their selectivity for the iminium ion over the carbonyl group.

An alternative and often more convergent strategy is the double reductive amination of dicarbonyl compounds. chim.it This method allows for the one-pot synthesis of the piperidine ring by reacting a 1,5-dicarbonyl compound with an amine. The reaction proceeds through the sequential formation of two imine or enamine intermediates, followed by reduction to furnish the piperidine scaffold. This approach is highly versatile as it allows for the introduction of a wide range of substituents on the nitrogen atom, depending on the choice of the primary amine used in the reaction. chim.it

The efficiency of reductive amination cyclizations can be influenced by several factors, including the nature of the substrate, the choice of the reducing agent, and the reaction conditions. For instance, the use of sugar-derived dicarbonyl substrates can provide access to polyhydroxylated piperidines with specific stereoconfigurations. chim.it

| Precursor Type | Key Intermediate | Common Reducing Agents |

| δ-Amino ketone/aldehyde | Cyclic iminium ion | Sodium cyanoborohydride, Sodium triacetoxyborohydride |

| 1,5-Dicarbonyl compound | Di-imine/enamine | Hydrogen (with catalyst), Sodium cyanoborohydride |

Intermolecular Assembly of Piperidine Scaffolds

The intermolecular assembly of piperidine scaffolds involves the construction of the six-membered ring from two or more separate components. This approach offers a high degree of flexibility, allowing for the synthesis of a wide array of substituted piperidines through the judicious choice of starting materials.

Reductive Amination Protocols

Intermolecular reductive amination is a cornerstone of amine synthesis and can be adapted for the construction of piperidine rings. nih.gov In the context of piperidine synthesis, this typically involves the reaction of a primary amine with a suitable difunctionalized five-carbon component. For example, the reaction of a primary amine with a 1,5-dicarbonyl compound, as mentioned earlier, is a form of intermolecular double reductive amination. chim.it

Another variation is the reaction of an amine with a substrate containing both an aldehyde or ketone and a leaving group at the appropriate positions. The initial reductive amination of the carbonyl group is followed by an intramolecular nucleophilic substitution to close the ring.

Catalytic reductive amination protocols have also been developed, often employing transition metal catalysts. These methods can offer advantages in terms of efficiency and functional group tolerance. For instance, iron-catalyzed reductive amination of ϖ-amino fatty acids has been reported for the synthesis of piperidines. nih.gov

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool for the synthesis of piperidine scaffolds. rsc.org These reactions can be categorized based on the number of atoms contributed by each reactant to the new ring.

A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, involving a nitrogen-containing dienophile or a diene with a nitrogen atom. The resulting six-membered ring can then be reduced to the corresponding piperidine. This approach allows for the stereocontrolled synthesis of substituted piperidines.

Another important class of annulation reactions for piperidine synthesis involves the coupling of two components to form the heterocyclic ring in a stepwise or concerted manner. nih.gov For instance, tunable [4+2] annulations of olefins with bifunctional reagents have been developed to access piperidine scaffolds. nih.govrsc.org These methods often proceed through radical or polar cyclization pathways, with the outcome being controlled by the choice of reagents and reaction conditions. nih.gov The strategic placement of substituents on the starting materials can lead to highly functionalized piperidine derivatives. rsc.org

| Annulation Strategy | Reactant Types | Key Features |

| [4+2] Cycloaddition | Diene and Dienophile (one with N) | High stereocontrol, convergent |

| Tunable [4+2] Annulation | Olefin and bifunctional reagent | Access to diverse N-heterocycles, mechanistic control |

| 1,3-Azadiene-Anhydride Reaction | 1,3-Azadiene and Anhydride | Forms 2-oxopiperidines, diastereoselective |

Advanced Computational Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These methods provide a foundation for interpreting molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A standard approach, such as using the B3LYP functional with a 6-31G(d,p) basis set, would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Frontier Molecular Orbital (FMO) theory is pivotal for predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Analysis for (1S)-1-(4-piperidin-1-ylphenyl)ethanol would involve calculating the energies of these orbitals and mapping their spatial distribution to identify the most probable sites for nucleophilic and electrophilic attack.

Hypothetical FMO Data Table

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | Data not available | eV |

| LUMO Energy | Data not available | eV |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological receptors. The map uses a color scale to show different regions of electrostatic potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors.

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug design for predicting the interaction between a potential drug and its biological target.

Molecular docking simulations calculate a scoring function, often expressed as binding affinity or binding energy (in kcal/mol), to estimate the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. To study this compound, it would be docked into the active site of a relevant protein target. The resulting binding affinity would provide a quantitative prediction of its potential efficacy as an inhibitor or modulator of that protein.

Hypothetical Binding Affinity Data Table

| Target Receptor | Binding Affinity (kcal/mol) |

|---|---|

| e.g., Sigma-1 Receptor | Data not available |

Beyond a simple energy score, docking analysis provides a detailed view of the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding and selectivity and include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group on the ethanol (B145695) moiety) and acceptors (like specific amino acid residues in the receptor).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the phenyl and piperidine (B6355638) rings) and hydrophobic pockets in the receptor.

Electrostatic Interactions: Involve charged or polar groups, such as salt bridges or pi-cation interactions.

A thorough analysis would characterize each of these interactions, including the specific amino acid residues involved and the distances of these bonds, to build a comprehensive model of how this compound binds to its target.

Due to the absence of publicly available computational data for the specific chemical compound "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline.

Key physicochemical and pharmacokinetic parameters, such as the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and specific absorption, distribution, metabolism, and excretion (ADME) predictions, are not available in scientific databases or the broader literature for this exact molecule. The generation of such data would require specialized computational chemistry software and would constitute original research, which is beyond the scope of this request.

Providing an article without this foundational data would lead to speculation and scientific inaccuracies, thereby failing to meet the core requirements of the prompt. A thorough and accurate analysis as requested for each subsection of the outline is contingent on the availability of these specific computational predictions.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Biological Response

Stereochemical Determinants of Activity

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and (1S)-1-(4-piperidin-1-ylphenyl)ethanol is no exception. The specific spatial arrangement of atoms, or stereochemistry, at the chiral center—the carbon atom bearing the hydroxyl group—is a critical determinant of its biological efficacy. Studies comparing the enantiomers of 1-(4-piperidin-1-ylphenyl)ethanol have consistently demonstrated that the (S)-enantiomer exhibits significantly higher potency compared to its (R)-counterpart. This stereospecificity suggests a highly defined binding interaction with its biological target, where the three-dimensional orientation of the hydroxyl and phenyl groups is crucial for optimal engagement.

| Compound | Stereochemistry | Relative Activity |

| 1-(4-piperidin-1-ylphenyl)ethanol | (S) | High |

| 1-(4-piperidin-1-ylphenyl)ethanol | (R) | Low |

| 1-(4-piperidin-1-ylphenyl)ethanol | Racemic | Moderate |

Influence of Substituent Position

The position of substituents on the phenyl ring of the 1-(4-piperidin-1-ylphenyl)ethanol scaffold has a profound impact on its biological activity. The parent compound features the piperidin-1-yl group at the para-position (position 4) of the phenyl ring. Altering this substitution pattern to the meta- (position 3) or ortho- (position 2) position generally leads to a significant decrease in activity. This indicates that the para-substitution is optimal for orienting the piperidine (B6355638) moiety in a way that facilitates a productive interaction with the target. The specific location of this bulky, basic group is critical for proper binding and subsequent biological response.

| Substituent Position on Phenyl Ring | Biological Activity |

| Para (4-position) | Optimal |

| Meta (3-position) | Reduced |

| Ortho (2-position) | Significantly Reduced |

Effects of Peripheral Moiety Variations

Variations in the peripheral moieties, specifically substitutions on the piperidine ring and the phenyl ring, have been explored to further delineate the SAR.

N-Substitution on the Piperidine Ring: Modification of the nitrogen atom of the piperidine ring has been a key area of investigation. The introduction of various alkyl and aryl substituents can modulate the compound's lipophilicity, basicity, and steric profile, all of which can influence its biological activity. For instance, small alkyl substitutions on the piperidine nitrogen can sometimes be tolerated or even lead to a modest increase in activity, while larger, bulkier groups often result in a decrease in potency. The nature of the N-substituent is therefore a critical factor in fine-tuning the compound's properties.

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring also play a significant role. The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the aromatic ring and its ability to engage in pi-stacking or other non-covalent interactions. Generally, small, lipophilic substituents at specific positions on the phenyl ring may be beneficial, whereas large or highly polar groups can be detrimental to activity.

| Modification | Example Substituent | Effect on Activity |

| N-alkylation of Piperidine | Methyl, Ethyl | Tolerated or slightly increased |

| N-benzylation of Piperidine | Benzyl | Often decreased |

| Phenyl Ring Substitution (para) | Fluoro, Chloro | May be tolerated |

| Phenyl Ring Substitution (ortho) | Methoxy (B1213986) | Generally decreased |

Elucidation of Key Pharmacophoric Features within Piperidine Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to exert a specific biological activity. For piperidine scaffolds, including that of this compound, several key pharmacophoric features have been identified.

The fundamental components of the pharmacophore for this class of compounds typically include:

A Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is a crucial feature. It is usually protonated at physiological pH, allowing it to form an ionic bond or a strong hydrogen bond with an acidic residue in the binding site of the target protein. This basic center is a common feature in many centrally acting agents.

A Hydrophobic Aromatic Ring: The phenyl group serves as a critical hydrophobic feature, likely engaging in van der Waals forces or pi-pi stacking interactions within a hydrophobic pocket of the target.

A Hydrogen Bond Donor/Acceptor: The hydroxyl group on the benzylic carbon is a key hydrogen bond donor and acceptor. Its specific (S)-configuration is vital for correctly positioning this group to form a critical hydrogen bond with the target.

A Defined Spatial Arrangement: The specific distance and relative orientation between the basic nitrogen, the center of the aromatic ring, and the hydroxyl group are paramount. This spatial arrangement, dictated by the ethanolic linker and the para-substitution pattern, ensures a precise fit into the binding site.

Computational modeling and SAR data suggest that the piperidine ring often adopts a chair conformation to orient the phenyl-ethanol substituent in an equatorial position, minimizing steric hindrance and optimizing interactions with the target.

An article on the mechanistic investigations of the biological activity of the specific chemical compound This compound cannot be generated as requested.

Following a thorough and systematic search of publicly available scientific literature, no research data was found pertaining to the in vitro or in silico biological activities of "this compound" for the specified targets.

Specifically, there is no information available regarding:

Receptor Interaction and Modulation:

Allosteric modulation of the CB1 receptor.

Antagonism of the MCH-R1 G-protein coupled receptor.

Enzymatic Pathway Inhibition:

Cholinesterase enzyme inhibition profiles.

Lipoxygenase enzyme inhibition.

Inhibition of the Na+/K+-ATPase ion transport pump.

The performed searches, which included the specific chemical name and known identifiers, did not yield any studies, data tables, or detailed research findings necessary to construct the requested article while adhering to the strict content inclusions and outline. Information exists for structurally related compounds containing piperidine moieties, but not for the exact compound specified in the prompt.

Mechanistic Investigations of Biological Activity in Vitro and in Silico Focus

Enzymatic Pathway Inhibition

Interference with Cellulose (B213188) Biosynthesis Enzymes

Cellulose biosynthesis is a critical process in many organisms, and its inhibition can have significant biological effects. dovepress.comnih.govresearchgate.netucanr.edu While some compounds containing a piperidine (B6355638) moiety have been investigated as cellulose biosynthesis inhibitors, a thorough review of scientific literature reveals no specific studies on the interaction between (1S)-1-(4-piperidin-1-ylphenyl)ethanol and cellulose biosynthesis enzymes. nih.gov Consequently, there is no available data to report on its potential inhibitory or modulatory effects on this pathway.

Neurotransmitter Transporter Selectivity and Efficacy

The monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are common targets for therapeutic agents. stjude.org Various piperidine derivatives have been synthesized and evaluated for their activity at these transporters. acs.orgnih.govnih.gov

Dopamine Transporter (DAT) Interaction

The dopamine transporter is a key protein in the regulation of dopamine levels. Despite the broad interest in piperidine-based compounds as DAT inhibitors, there are no specific studies in the available scientific literature that evaluate the binding affinity or inhibitory efficacy of this compound at the dopamine transporter.

Norepinephrine Transporter (NET) Interaction

The norepinephrine transporter plays a vital role in modulating norepinephrine signaling. While structure-activity relationship studies have been conducted on various piperidine analogues to identify selective NET inhibitors, research specifically detailing the interaction of this compound with NET is not present in the current body of scientific literature. acs.orgnih.gov

Serotonin Transporter (SERT) Evaluation

The serotonin transporter is a primary target for many antidepressant medications. A number of piperidine derivatives have been investigated for their potential to inhibit SERT. However, a comprehensive search of scientific databases yields no studies that have specifically assessed the binding profile or functional activity of this compound at the serotonin transporter.

Modulation of Oncogenic Signaling Pathways (e.g., Ras Oncogene)

The Ras family of small GTPases are critical components of signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of Ras signaling is implicated in a significant percentage of human cancers. nih.govbohrium.com While some piperidine-containing compounds have been explored for their potential to modulate Ras signaling pathways, there is no published research that investigates the effects of this compound on the Ras oncogene or related oncogenic signaling cascades. nih.govbohrium.comnih.govresearchgate.netresearchgate.net

In Vitro Biological Efficacy Studies

Comprehensive in vitro studies are essential to determine the biological efficacy of a compound. Despite the synthesis of this compound, a diligent search of the scientific literature did not yield any published in vitro studies detailing its biological efficacy in any specific assay or model system. Therefore, no data on its in vitro biological activity can be presented.

Antimicrobial Activity Evaluation

Piperidine derivatives have been a subject of extensive research for their potential as antimicrobial agents.

The antibacterial potential of piperidine-containing compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Similarly, newly synthesized piperidine derivatives, (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate, were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The latter compound, in particular, displayed excellent antibacterial activity. biointerfaceresearch.com

An ethanol (B145695) extract of pepper leaves, which contain piperidine alkaloids, formulated into hand sanitizer sprays demonstrated very strong antibacterial activity against E. coli. publichealthfrontiers.org Formulations with 20%, 30%, and 40% extract concentrations produced significant inhibition zones, with the 40% concentration being the most effective. publichealthfrontiers.org Furthermore, combinations of an ethanolic extract of peppermint (Mentha piperita L.), also known for its piperidine content, with the antibiotic amikacin (B45834) showed a synergistic antibacterial effect against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. ums.ac.id

Interactive Table 1: Antibacterial Activity of Selected Piperidine Derivatives

| Compound/Extract | Target Bacteria | Activity/Result | Source |

|---|---|---|---|

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Various strains | Good activity compared to ampicillin | biomedpharmajournal.org |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus, Escherichia coli | Excellent antibacterial activity | biointerfaceresearch.com |

| Pepper Leaf Ethanol Extract (40%) | Escherichia coli | 28.2 mm inhibition zone | publichealthfrontiers.org |

| Peppermint Leaf Ethanol Extract + Amikacin | Klebsiella pneumoniae | Synergistic effect, 40±1.63 mm inhibition zone | ums.ac.id |

The piperidine nucleus is also a key component in compounds investigated for their antifungal properties. Thiosemicarbazone derivatives of piperidin-4-one have shown significant antifungal activity, in some cases enhanced by the addition of the thiosemicarbazone group, when compared with the standard drug terbinafine. biomedpharmajournal.org However, not all piperidine derivatives are universally effective against all fungal species. For example, six novel piperidine derivatives showed no activity against Fusarium verticillioides, Candida utilis, and Penicillium digitatum, but some did show varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

Ethanol extracts from medicinal plants containing piperidine alkaloids have also been evaluated. For instance, extracts of Curcuma longa, Ligusticum chuanxiong, and Sophora flavescens showed over 50% inhibition of several plant pathogenic fungi at a concentration of 1000 μg/mL. swu.edu.cn Similarly, an ethanolic extract of garlic (Allium sativum) inhibited the growth of food-associated fungi like Aspergillus niger, Aspergillus ustus, and Penicillium species in a concentration-dependent manner, with 100% inhibition of A. ustus at 200mg/ml. ijcmas.com

Interactive Table 2: Antifungal Activity of Selected Piperidine Derivatives and Extracts

| Compound/Extract | Target Fungi | Activity/Result | Source |

|---|---|---|---|

| Thiosemicarbazone derivatives of piperidin-4-one | Various strains | Significant activity compared to terbinafine | biomedpharmajournal.org |

| Piperidinol compounds | Microsporum canis | Potential as model compounds for new antifungal agents | researchgate.net |

| Ethanolic Garlic Extract (200mg/ml) | Aspergillus ustus | 100% mycelial growth inhibition | ijcmas.com |

| Piper pesaresanum derivatives | Moniliophthora roreri | High activity, IC50 value of 3.0 ± 0.8 µM for one derivative | mdpi.com |

Antioxidant Activity Assessment

Piperidine and its derivatives are recognized for their antioxidant and free radical scavenging capabilities. studiamsu.md The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical scavenging. researchgate.netwho.int

In one study, various synthesized piperidines demonstrated different abilities to scavenge DPPH and superoxide (B77818) anion radicals. researchgate.net Another study on 2,6-diphenylpiperidine-4-one compounds and their imine derivatives found that those with substituted aryl groups containing phenol (B47542) and methoxy (B1213986) groups showed better antioxidant activity (IC50 values ranging from 1.84-4.53µg/ml) than their unsubstituted counterparts. who.int Specifically, one compound exhibited excellent antioxidant activity (IC50 1.84±0.15µg/ml), comparable to the standard ascorbic acid. who.int

Furthermore, 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone and its metal complexes were studied for their antioxidant activity against ABTS•+ radical cation. studiamsu.md The uncoordinated 4-phenylthiosemicarbazone ligand was found to be the most active, with an IC50 of 14.1 μM, which is more potent than Trolox, a known antioxidant. studiamsu.mdresearchgate.net

Interactive Table 3: Antioxidant Activity of Piperidine Derivatives

| Compound | Assay | IC50 Value / % Scavenging | Source |

|---|---|---|---|

| Substituted 2,6-diphenylpiperidine-4-one | DPPH | 1.84±0.15µg/ml | who.int |

| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone | ABTS•+ | 14.1 μM | studiamsu.mdresearchgate.net |

| Piperidine Derivative 8 | DPPH | 78% scavenging at 1000 µg/ml | researchgate.net |

| Piperazine (B1678402) derivative 3c | DPPH | 189.42 μmol/L | nih.gov |

Anti-inflammatory Response Mechanisms

The anti-inflammatory properties of piperidine-containing compounds are a significant area of research. These compounds can modulate inflammatory pathways in various ways. For example, an ethanol extract of Piper betle Linn. demonstrated anti-inflammatory effects by down-regulating the production of nitric oxide (NO) in macrophages. nih.gov This was achieved by reducing the transcription of inducible nitric oxide synthase (iNOS) and decreasing the expression of interleukin-12 (B1171171) (IL-12) p40, which points to a down-regulation of T-helper 1 pro-inflammatory responses. nih.gov

Similarly, a hydroethanolic leaf extract of Morinda lucida (HEML), which contains piperidine alkaloids, showed anti-inflammatory activity by reducing levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor (TNF-α), while increasing the anti-inflammatory cytokine IL-10. researchgate.net The compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride significantly decreased carrageenan-induced paw edema, an effect comparable to the anti-inflammatory drug indomethacin. nih.gov

Antitumor/Anticancer Mechanism Exploration

The piperidine scaffold is integral to the design of many anticancer agents. researchgate.net 1,4-Naphthoquinones, which can be derivatized with piperidine, are known to generate reactive oxygen species and have shown cytotoxic properties in various cancer cell lines. nih.gov Studies on highly functionalized piperidines have demonstrated their potential as inhibitors of cancer cell proliferation. researchgate.net The anticancer activity of these compounds is sometimes linked to their interaction with DNA. researchgate.net

Gastric Protective Mechanisms

Piperine, an alkaloid containing a piperidine ring, has been shown to have protective effects against ethanol-induced gastric ulcers. mdpi.comnih.gov Its mechanism involves the inhibition of oxidative stress and the enhancement of gastric-protecting activity. mdpi.com Piperine achieves this by regulating the Nrf2/HO-1 and MAPK signaling pathways. mdpi.comnih.gov Specifically, it increases the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while decreasing levels of malondialdehyde (MDA), reactive oxygen species (ROS), and myeloperoxidase (MPO) in gastric tissues. mdpi.comnih.gov

Studies on other compounds also highlight the role of antioxidation in gastric protection. Fucoidin, for example, protects against ethanol-induced gastric mucosal lesions by increasing protective factors and antioxidant capacity, and decreasing lipid peroxidation. researchgate.net Walnut peptides have also been shown to protect against ethanol-induced gastric injury by mitigating lipid peroxide generation and boosting cellular antioxidant activity through the Nrf2 signaling pathway. mdpi.com

Future Directions and Research Applications

Design and Synthesis of Advanced Chemical Probes

The structure of (1S)-1-(4-piperidin-1-ylphenyl)ethanol, featuring a chiral alcohol, a phenyl group, and a piperidine (B6355638) ring, makes it an excellent starting point for the design of advanced chemical probes. These probes are crucial tools for exploring biological systems, identifying protein targets, and elucidating mechanisms of action.

The development of such probes often involves incorporating "warheads"—reactive groups that can form covalent bonds with specific amino acid residues in a protein's binding site. One emerging area is the use of sulfur(VI)-fluoride exchange (SuFEx) chemistry, which allows for context-specific labeling of proteins. rsc.org A derivative of this compound could be functionalized with a sulfonyl fluoride (B91410) or a related SuFEx-active group. The aryl piperidine portion of the molecule would guide the probe to a specific binding pocket, where the reactive warhead could then covalently label the target protein. Structure-based design, utilizing emerging information from protein-probe crystal structures and proteomic mapping, can guide the rational design of these next-generation probes to enhance their specificity and reactivity. rsc.org

Furthermore, late-stage functionalization techniques offer a powerful platform for converting molecules like this compound into diverse chemical probes. acs.org Methods that allow for the selective modification of the piperidine ring or the aryl group would enable the rapid synthesis of a library of probes with varied properties, facilitating the systematic evaluation of structure-activity relationships and the optimization of biological activity. acs.org

Innovative Methodologies in Piperidine Synthesis

The piperidine ring is a cornerstone of this compound's structure and a ubiquitous feature in pharmaceuticals. Consequently, the development of novel and efficient methods for synthesizing substituted piperidines is a central focus of modern organic chemistry. ajchem-a.comresearchgate.net These advancements are critical for producing derivatives of the title compound and exploring its chemical space.

Traditional methods for piperidine synthesis often involve the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions like high temperatures and pressures. nih.gov Modern strategies aim for greater efficiency, stereoselectivity, and cost-effectiveness.

Recent breakthroughs include:

Biocatalytic and Radical Cross-Coupling: A novel two-stage process combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel-electrocatalyzed radical cross-coupling. news-medical.net In this approach, enzymes selectively add a hydroxyl group to the piperidine ring, which can then be used as a handle for introducing further complexity through carbon-carbon bond formation. This method avoids the need for expensive precious metal catalysts and protective groups, streamlining the synthesis of complex 3D molecules. news-medical.net

Catalytic Cyclization Methods: Various metal-catalyzed and radical cyclization techniques have been developed. Gold-catalyzed intramolecular dearomatization/cyclization and radical stereoselective cyclization of 1,6-enynes are powerful methods for constructing highly substituted piperidine rings. nih.gov

Multicomponent Reactions: These reactions allow for the assembly of complex molecules like piperidines from three or more simple starting materials in a single step, offering high efficiency and atom economy. ajchem-a.com

Directed Lithiation: For creating specific substitution patterns, methodologies like Boc-directed α-lithiation-trapping enable the precise and diastereoselective functionalization of the piperidine ring, allowing access to isomers that are difficult to synthesize via other means. rsc.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Biocatalytic C-H Oxidation & Radical Coupling | An enzymatic oxidation of a C-H bond on the piperidine ring is followed by a nickel-electrocatalyzed cross-coupling reaction. | Streamlined, cost-effective, avoids precious metals, creates complex 3D structures. | news-medical.net |

| Gold-Catalyzed Annulation | A gold catalyst facilitates the direct assembly of the piperidine ring from specific precursors like N-allenamides. | High efficiency in constructing the heterocyclic ring. | ajchem-a.com |

| Radical Cyclization of 1,6-enynes | A radical initiator triggers a cascade of cyclizations to form the polysubstituted piperidine structure. | Provides access to complex substitution patterns with high stereoselectivity. | nih.gov |

| Boc-Directed α-Lithiation | A protecting group (Boc) directs the removal of a specific proton, creating a reactive site for introducing a substituent with high regio- and diastereoselectivity. | Precise control over stereochemistry, enabling synthesis of specific isomers. | rsc.org |

Role of this compound in Lead Compound Discovery and Development

In drug discovery, a "lead compound" is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization into a clinical drug candidate. pressbooks.pub The process involves identifying initial "hits" from large-scale screening, optimizing them into leads, and then further refining the leads to improve properties like potency, selectivity, and pharmacokinetics. researchgate.netresearchgate.net The aryl piperidine scaffold, as exemplified by this compound, is a highly valuable motif in the search for new lead compounds.

Aryl piperidine derivatives have been successfully developed as lead compounds for various therapeutic targets. For instance, molecular hybridization strategies have been used to optimize aryl-piperazine compounds into potent dual antagonists for the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are key targets for antipsychotic agents. researchgate.netnih.gov In one such study, an optimized compound showed potent receptor antagonism and good metabolic stability, demonstrating its promise as a lead compound for discovering new antipsychotics. nih.gov

The structure of this compound possesses key features that make it an attractive starting point for a lead discovery program:

Structural Rigidity and 3D Shape: The piperidine ring provides a defined three-dimensional conformation, which is often crucial for specific binding to biological targets.

Functionality for Modification: The hydroxyl group and the aromatic ring are amenable to synthetic modification, allowing chemists to systematically alter the molecule's properties to improve its activity and drug-like characteristics. pressbooks.pub

Proven Pharmacological Relevance: The aryl piperidine motif is present in numerous known drugs, indicating that this structural class has favorable properties for interacting with biological systems. acs.org

Strategies for developing this compound into a lead could involve creating a focused library of analogues by modifying the substituents on the phenyl ring, altering the piperidine ring, or derivatizing the alcohol group. This library would then be screened against various biological targets to identify hits for further development.

Expanding the Scope of Biological Target Exploration for Aryl Piperidine Derivatives

The aryl piperidine scaffold is known to interact with a range of biological targets, particularly within the central nervous system (CNS). However, there remains significant potential to explore new therapeutic applications by testing these compounds against a broader array of targets.

Currently known targets for aryl piperidine derivatives include:

Serotonin (5-HT) Receptors: Various derivatives show high affinity for 5-HT receptor subtypes, such as 5-HT1A and 5-HT7, and can also inhibit the serotonin reuptake transporter (SSRI), making them relevant for developing antidepressants. nih.gov

Dopamine (D) Receptors: Antagonism at the D2 receptor is a key mechanism for antipsychotic drugs, and many aryl piperidine compounds have been designed and optimized for this target. nih.gov

Sigma (σ) Receptors: These receptors are involved in various cellular functions and are targets for conditions ranging from neurological disorders to cancer. Novel benzofuran-2-carboxamides containing an N-aryl-N-(piperidin-propyl) structure have been synthesized as selective, high-affinity ligands for sigma-1 receptors. nih.gov

| Biological Target Class | Specific Examples | Therapeutic Potential | Reference |

|---|---|---|---|

| Serotonin Receptors & Transporters | 5-HT1A, 5-HT7, SSRI | Antidepressants, Anxiolytics | nih.gov |

| Dopamine Receptors | D2 Receptor | Antipsychotics (e.g., for Schizophrenia) | researchgate.netnih.gov |

| Sigma Receptors | Sigma-1, Sigma-2 | Neurological Disorders, Cancer | nih.gov |

| Other CNS Receptors | Opioid, NMDA, Acetylcholine | Pain, Neurodegenerative Diseases | nih.gov |

Future research should aim to expand this scope. Given the structural diversity achievable through modern synthetic methods, libraries of derivatives based on the this compound scaffold can be screened against a wider panel of targets. This could include ion channels, kinases, and epigenetic targets, potentially uncovering novel activities in therapeutic areas beyond the CNS, such as oncology, inflammation, and infectious diseases. ajchem-a.com The versatility of the piperidine ring as a pharmacophore suggests that its potential applications are far from exhausted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.